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Compound of Interest

Compound Name: w-Conotoxin M VIIA

Cat. No.: B15616439

Audience: Researchers, scientists, and drug development professionals.

Introduction

w-Conotoxin MVIIA is a 25-amino acid polypeptide originally isolated from the venom of the
marine cone snail Conus magus.[1] It is a highly selective and potent blocker of N-type
(CaVv2.2) voltage-gated calcium channels, which are crucial for neuronal signaling and
neurotransmitter release.[1][2] This selectivity makes w-Conotoxin MVIIA an invaluable
pharmacological tool for investigating the specific roles of N-type calcium channels in various
physiological and pathological processes. In calcium imaging studies, w-Conotoxin MVIIA is
utilized to dissect the contribution of N-type channel-mediated calcium influx to overall
intracellular calcium dynamics.

Mechanism of Action

w-Conotoxin MVIIA physically occludes the pore of the N-type voltage-gated calcium channel,
thereby preventing the influx of calcium ions into the cell upon membrane depolarization.[1]
This blockade is highly specific and can be poorly reversible, leading to long-term inhibition of
channel function.[1] The binding of the toxin is to the outer vestibule of the channel pore.[2] The
interaction between w-Conotoxin MVIIA and the N-type channel can be influenced by the
gating state of the channel, with some evidence suggesting a preferential interaction with the
inactivated state.[3]

Applications in Calcium Imaging
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Calcium imaging techniques, often employing fluorescent indicators like Fura-2 AM or Fluo-4
AM, allow for the real-time visualization of changes in intracellular calcium concentrations.[4][5]
By applying w-Conotoxin MVIIA, researchers can specifically inhibit calcium entry through N-
type channels and observe the resulting effect on calcium transients. This approach is
instrumental in:

Identifying the contribution of N-type channels to global and localized calcium signals.

Investigating the role of N-type channels in neurotransmitter release at presynaptic

terminals.[6]

Studying the involvement of N-type channel-mediated calcium influx in neuronal
excitotoxicity and cell death pathways.[7][8]

Screening for and characterizing novel N-type calcium channel modulators.

Quantitative Data

The following tables summarize the effective concentrations of w-Conotoxin MVIIA used in
various experimental models.

Table 1: Inhibitory Concentrations (IC50) of w-Conotoxin MVIIA on N-type Calcium Channels
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Experimental

CelllTissue Type IC50 Reference
Model
Organotypic Hypoxia-induced
) 9 P ] P ) 50 nmol/L [71I8]
hippocampal slices neurodegeneration
Functional blockade of
IMR-32 cells neuronal N-type 10 nmol/L [7]
channels
] Functional blockade of
Rat hippocampal
) neuronal N-type 100 nmol/L [7]
slices
channels
) ) Functional blockade of
Chick cortical
neuronal N-type 78 nmol/L [7]
synaptosomes
channels
HEK293T cells Inhibition of Ba2+
208 nmol/L [9]

expressing CaVv2.2

currents

Table 2: Working Concentrations of w-Conotoxin MVIIA in Specific Applications

CelllTissue

Application Concentration Effect Reference
Type
Organotypic Prevention of
Neuroprotection hippocampal 300 nmol/L hypoxia-induced [7]
slices neuronal death
Decreased
o ) amplitudes of
Inhibition of Rat spinal cord ]
) 1 umol/L monosynaptic [10]
EPSCs slices

Ad- and C-fiber-
evoked EPSCs

Experimental Protocols
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Protocol 1: Calcium Imaging in Cultured Neurons using
Fura-2 AM and w-Conotoxin MVIIA

This protocol provides a general framework for assessing the effect of w-Conotoxin MVIIA on
intracellular calcium levels in cultured neurons.

1. Materials:

e Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y) plated on glass coverslips.
e Fura-2 AM (acetoxymethyl ester form).[4]

e Pluronic F-127.

o Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

e w-Conotoxin MVIIA stock solution (e.g., 1 mM in water, stored at -20°C).[11]

» Depolarization stimulus (e.g., high potassium solution, electrical field stimulation).

2. Cell Preparation and Dye Loading:

e Prepare a Fura-2 AM loading solution (typically 2-5 uM Fura-2 AM) in HBSS. The addition of
a small amount of Pluronic F-127 (0.02%) can aid in dye solubilization.

o Aspirate the culture medium from the cells and wash gently with HBSS.
 Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

 After incubation, wash the cells with HBSS to remove excess dye and allow for de-
esterification of the Fura-2 AM within the cells for at least 30 minutes.

3. Application of w-Conotoxin MVIIA:

» Prepare the desired working concentration of w-Conotoxin MVIIA by diluting the stock
solution in HBSS. It is advisable to include a carrier protein like 0.1 mg/ml cytochrome c or
bovine serum albumin (BSA) to prevent non-specific binding of the toxin.[11]
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 Incubate the dye-loaded cells with the w-Conotoxin MVIIA solution for a predetermined time
(e.g., 10-30 minutes) prior to stimulation. A control group should be incubated with vehicle
solution.

4. Calcium Imaging:

e Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope
equipped for ratiometric imaging.

o Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at
~510 nm.[12]

» Record a baseline fluorescence ratio (F340/F380) for a few minutes.
o Apply a depolarizing stimulus to elicit calcium influx.

o Continuously record the fluorescence ratio to measure the change in intracellular calcium
concentration.

o Compare the amplitude and kinetics of the calcium transients in control versus w-Conotoxin
MVIIA-treated cells to determine the contribution of N-type calcium channels.

Protocol 2: Investigating Neuroprotection in
Organotypic Hippocampal Slices

This protocol is adapted from studies examining the neuroprotective effects of w-Conotoxin
MVIIA.[7][8]

1. Preparation of Organotypic Hippocampal Slices:

Prepare organotypic hippocampal slice cultures from 10-day-old rat pups.

Maintain the slices in vitro for approximately 14 days to allow for maturation.

2. Induction of Hypoxia and Toxin Application:

Induce hypoxia by exposing the slice cultures to an oxygen-deprived atmosphere (e.g., 3
hours of anoxia).
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e For pre-treatment, incubate the slices with w-Conotoxin MVIIA (e.g., 300 nmol/L) before the
hypoxic insult.

e For post-treatment, add w-Conotoxin MVIIA (e.g., in a dose-response range from 0 to 300
nmol/L) to the culture medium immediately after the hypoxic episode.

3. Assessment of Neuronal Damage (Calcium Imaging Related):

* Neuronal damage can be quantified 24 hours later using a fluorescent indicator of cell death,
such as propidium iodide (PI).

» While the primary endpoint here is cell death, calcium imaging can be integrated into this
model at earlier time points to directly measure the effect of w-Conotoxin MVIIA on calcium
overload during and after the hypoxic insult. For this, slices would need to be loaded with a
calcium indicator dye as described in Protocol 1, and imaged during the experiment.

Visualizations
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Caption: Signaling pathway showing w-Conotoxin MVIIA blocking N-type calcium channels.
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Caption: Experimental workflow for a calcium imaging study using w-Conotoxin MVIIA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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